2-Chloro-6-(trifluoromethoxy)benzoic acid
Description
BenchChem offers high-quality 2-Chloro-6-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOOGZDSJZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261617-84-8 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
synthesis of 2-Chloro-6-(trifluoromethoxy)benzoic acid
Application Note: Synthesis of 2-Chloro-6-(trifluoromethoxy)benzoic Acid
Executive Summary
This guide details the synthesis of 2-Chloro-6-(trifluoromethoxy)benzoic acid , a critical scaffold in the development of next-generation agrochemicals (auxinic herbicides) and fluorinated pharmaceuticals.[1] While simple in structure, the synthesis challenges lie in the regioselective functionalization of the 1,3-disubstituted benzene core.[1]
This protocol utilizes a Directed Ortho-Metalation (DoM) strategy, leveraging the cooperative directing effects of the chlorine and trifluoromethoxy groups to install the carboxylate moiety with high precision.[1] Compared to oxidative routes (which require non-commercial toluene precursors), this lithiation route uses the widely available 1-chloro-3-(trifluoromethoxy)benzene as the starting material.[1]
Retrosynthetic Analysis & Strategy
The target molecule features a carboxylic acid flanked by a chlorine atom and a trifluoromethoxy group.[2]
-
Disconnection: C–C bond cleavage at the carboxyl group.
-
Precursor: 1-Chloro-3-(trifluoromethoxy)benzene (also known as 3-chlorophenyl trifluoromethyl ether).[1]
-
Mechanism: The proton at the C2 position (between Cl and OCF
) is the most acidic due to the synergistic inductive electron-withdrawing effects (-I) of both substituents.[1] Furthermore, the oxygen of the OCF group can provide coordination to the lithium aggregate (Complex Induced Proximity Effect - CIPE), stabilizing the transition state for deprotonation at C2.[1]
Figure 1: Retrosynthetic breakdown identifying the commercially available ether precursor.
Experimental Protocol
Materials & Equipment
| Reagent | CAS No. | Equiv. | Role |
| 1-Chloro-3-(trifluoromethoxy)benzene | 772-49-6 | 1.0 | Starting Material |
| Diisopropylamine (DIPA) | 108-18-9 | 1.2 | Base Precursor |
| n-Butyllithium (2.5M in hexanes) | 109-72-8 | 1.2 | Lithiating Agent |
| Tetrahydrofuran (THF) , Anhydrous | 109-99-9 | Solvent | Solvent |
| Dry Ice (Solid CO₂) | 124-38-9 | Excess | Electrophile |
| HCl (2M) | 7647-01-0 | Excess | Quench/Acidification |
Equipment:
-
Flame-dried 3-neck round bottom flask (250 mL).[1]
-
Nitrogen/Argon inert gas manifold.
-
Low-temperature thermometer (monitoring -78°C).[1]
-
Acetone/Dry Ice bath.
Step-by-Step Procedure
Step 1: Preparation of LDA (Lithium Diisopropylamide)
-
Rationale: Freshly prepared LDA is crucial. Commercial LDA solutions often contain degradation products that can affect regioselectivity.
-
Charge the flame-dried flask with anhydrous THF (50 mL) and Diisopropylamine (1.2 equiv) under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Dropwise add n-Butyllithium (1.2 equiv) over 15 minutes. Maintain internal temperature below -65°C.
-
Stir at 0°C for 15 minutes to ensure complete deprotonation of the amine, then re-cool to -78°C .
Step 2: Directed Ortho-Metalation (DoM) [1]
-
Dissolve 1-Chloro-3-(trifluoromethoxy)benzene (1.0 equiv, e.g., 2.0 g) in anhydrous THF (10 mL).
-
Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.
-
Critical Control Point: The rate of addition must be slow to prevent local heating. The regioselectivity for the C2 position (between Cl and OCF
) is kinetically controlled at low temperatures.
-
-
Stir the mixture at -78°C for 1 hour . The solution typically turns a pale yellow or orange color, indicating the formation of the aryllithium species.
Step 3: Carboxylation
-
Method A (Gaseous): Bubble anhydrous CO₂ gas (passed through a Drierite drying tube) into the reaction mixture for 30 minutes while maintaining -78°C.
-
Method B (Solid - Recommended): Add crushed, fresh dry ice (excess) directly to the reaction flask. Ensure the dry ice is wiped free of surface frost (water ice) before addition.
-
Allow the reaction to warm slowly to room temperature over 2 hours as the CO₂ sublimes.
Step 4: Workup & Purification [1]
-
Quench the reaction with water (20 mL) .
-
Extract the aqueous layer with Diethyl Ether (2 x 30 mL) .
-
Note: This removes unreacted starting material and neutral byproducts. The product is currently a lithium carboxylate salt in the aqueous phase.
-
-
Acidify the aqueous phase to pH 1-2 using 2M HCl . A white precipitate should form immediately.
-
Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL) .
-
Combine the organic layers, dry over MgSO₄ , filter, and concentrate under reduced pressure.
-
Recrystallization: The crude solid is typically recrystallized from Hexanes/Ethyl Acetate (9:1) to yield the pure acid as white needles.
Analytical Characterization
| Technique | Expected Data | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, COOH)δ 7.60 (d, J=8 Hz, 1H, H-4)δ 7.45 (d, J=8 Hz, 1H, H-5)δ 7.35 (t, J=8 Hz, 1H, H-3/H-5 overlap) | Loss of symmetry compared to starting material.[1] The "in-between" proton is gone.[1] |
| ¹⁹F NMR | δ -57.5 ppm (s, 3F) | Characteristic singlet for -OCF₃ group.[1] |
| MS (ESI-) | [M-H]⁻ = 239.0 | Consistent with formula C₈H₄ClF₃O₃.[1] |
| Appearance | White crystalline solid | Melting point typically 105-110°C. |
Troubleshooting & Optimization
Issue: Low Regioselectivity (Formation of Isomers)
-
Symptom:[3][4][5][6] NMR shows multiple sets of aromatic signals.
-
Cause: Lithiation occurred at C6 (isolated position) or C4 instead of C2. This happens if the steric bulk of the base is too high or the temperature is too high (thermodynamic control).
-
Solution: Ensure the temperature stays strictly at -78°C . If LDA fails, switch to LTMP (Lithium 2,2,6,6-tetramethylpiperidide) , which is bulkier and may paradoxically force the reaction to the thermodynamic product, or use n-BuLi/KOtBu (LIDAKOR) superbase which is extremely reactive and less sensitive to sterics for the kinetic deprotonation at the most acidic site (C2).[1]
Issue: Low Yield
-
Cause: Incomplete lithiation or moisture in the CO₂ source.
-
Solution: Increase lithiation time to 2 hours. Ensure Dry Ice is "dry" (free of water ice frost).
Figure 2: Process workflow for the regioselective synthesis.
Safety & Handling
-
Organolithiums: n-BuLi is pyrophoric.[1] Handle only under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.
-
Trifluoromethoxy Group: Generally stable, but avoid extremely high temperatures (>200°C) with strong Lewis acids to prevent HF liberation.
-
Acidification: Evolution of CO₂ gas during acidification can be vigorous; add acid slowly.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Mongin, F., & Schlosser, M. (1996).[7] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1][7] Link[7]
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360.[1] (Classic review on directing groups).
-
Matrix Fine Chemicals. (n.d.). 1-Chloro-3-(trifluoromethyl)benzene Safety Data Sheet. Retrieved from
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethoxy)benzoic acid Compound Summary. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-Chloro-6-(trifluoromethoxy)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Sterically Hindered Aromatic Carboxylic Acid
2-Chloro-6-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the ortho-chloro and trifluoromethoxy substituents imparts unique electronic and conformational properties to molecules derived from this scaffold. However, these same ortho-groups present a significant steric hindrance around the carboxylic acid functionality, making its derivatization a non-trivial synthetic challenge.
Standard protocols for esterification and amidation often prove sluggish or ineffective for such 2,6-disubstituted benzoic acids. The steric bulk impedes the approach of nucleophiles to the carboxyl carbon, necessitating carefully selected reagents and optimized reaction conditions to achieve efficient conversion. This guide provides a detailed exploration of robust methods for the derivatization of 2-Chloro-6-(trifluoromethoxy)benzoic acid, focusing on the formation of esters and amides. The protocols described herein are grounded in established methodologies for sterically hindered carboxylic acids and provide a strong foundation for successful synthesis.
PART 1: Esterification of 2-Chloro-6-(trifluoromethoxy)benzoic Acid
Direct esterification of sterically hindered benzoic acids under classical Fischer conditions (acid catalysis in an excess of alcohol) is often low-yielding due to the difficulty of nucleophilic attack by the alcohol. More potent activation of the carboxylic acid is required. Two primary strategies are recommended: activation via an acyl chloride intermediate or in-situ activation using coupling agents.
Method 1: Two-Step Esterification via Acyl Chloride Formation
This is a highly reliable and general method for the esterification of sterically demanding carboxylic acids. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is then readily attacked by the alcohol, even by sterically hindered ones.
Workflow Diagram:
Caption: Two-step esterification workflow.
Protocol 1.1: Synthesis of 2-Chloro-6-(trifluoromethoxy)benzoyl chloride
-
Rationale: Thionyl chloride and oxalyl chloride are common reagents for this transformation.[1] Oxalyl chloride is often preferred for its milder reaction conditions and the gaseous nature of its byproducts (CO, CO₂, HCl), which simplifies workup.[1] A catalytic amount of N,N-dimethylformamide (DMF) is typically used with oxalyl chloride to facilitate the reaction.[1]
-
Materials:
-
2-Chloro-6-(trifluoromethoxy)benzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
N,N-dimethylformamide (DMF) (catalytic)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
-
Procedure:
-
To a solution of 2-Chloro-6-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux if the reaction is sluggish (monitor by TLC or IR spectroscopy for the disappearance of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure. The resulting crude 2-Chloro-6-(trifluoromethoxy)benzoyl chloride is often used directly in the next step without further purification.
-
Protocol 1.2: Esterification of 2-Chloro-6-(trifluoromethoxy)benzoyl chloride
-
Rationale: The highly electrophilic acyl chloride readily reacts with a wide range of alcohols in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Materials:
-
Crude 2-Chloro-6-(trifluoromethoxy)benzoyl chloride
-
Alcohol (R-OH)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the crude 2-Chloro-6-(trifluoromethoxy)benzoyl chloride in anhydrous DCM.
-
Add the desired alcohol (1.0 - 1.2 eq) and triethylamine (1.2 - 1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Method 2: Steglich Esterification
The Steglich esterification is a mild and effective one-pot method for the synthesis of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly well-suited for sterically hindered substrates.[3]
Workflow Diagram:
Caption: Steglich esterification workflow.
Protocol 2.1: Steglich Esterification of 2-Chloro-6-(trifluoromethoxy)benzoic Acid
-
Rationale: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium species that is readily attacked by the alcohol.[2]
-
Materials:
-
2-Chloro-6-(trifluoromethoxy)benzoic acid
-
Alcohol (R-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
-
Procedure:
-
To a solution of 2-Chloro-6-(trifluoromethoxy)benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.
-
If using EDC, the urea byproduct is water-soluble. Wash the reaction mixture with water, followed by dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Table 1: Comparison of Esterification Methods
| Feature | Acyl Chloride Method | Steglich Esterification |
| Number of Steps | Two | One-pot |
| Reagents | Oxalyl/Thionyl chloride, Base | DCC/EDC, DMAP |
| Reaction Conditions | Can require heating | Generally room temperature |
| Byproducts | Gaseous (oxalyl) or liquid (thionyl) | Solid (DCC) or water-soluble (EDC) urea |
| Substrate Scope | Very broad | Broad, good for sensitive substrates |
| Overall Yield | Generally high | Good to high |
PART 2: Amidation of 2-Chloro-6-(trifluoromethoxy)benzoic Acid
Direct amidation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are often incompatible with complex molecules. Therefore, activation of the carboxylic acid is essential. For sterically hindered acids like 2-Chloro-6-(trifluoromethoxy)benzoic acid, powerful coupling reagents are necessary to facilitate amide bond formation.
Method 3: Amidation using Peptide Coupling Reagents
A wide array of peptide coupling reagents have been developed to promote efficient amide bond formation under mild conditions.[4] For sterically hindered substrates, phosphonium and uronium/aminium salt-based reagents are particularly effective.[5]
Workflow Diagram:
Caption: Amidation using peptide coupling reagents.
Protocol 3.1: Amidation using HATU
-
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that forms a reactive OAt-active ester, which readily undergoes aminolysis.[5] The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Materials:
-
2-Chloro-6-(trifluoromethoxy)benzoic acid
-
Amine (R₁R₂NH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Round-bottom flask
-
-
Procedure:
-
To a solution of 2-Chloro-6-(trifluoromethoxy)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 - 3.0 eq) and stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
-
Table 2: Common Coupling Reagents for Hindered Amide Formation
| Coupling Reagent | Acronym | Activating Group | Key Features |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt | Highly reactive, low racemization. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt | Commonly used, effective and economical. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt | Phosphonium-based, good for difficult couplings. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-Acylisourea | Water-soluble byproducts, often used with HOBt.[6] |
Conclusion
The derivatization of the sterically encumbered carboxylic acid group of 2-Chloro-6-(trifluoromethoxy)benzoic acid requires careful consideration of the reaction methodology. For ester synthesis, a two-step approach via the acyl chloride is highly robust, while the one-pot Steglich esterification offers a milder alternative. For the formation of amides, the use of potent peptide coupling reagents such as HATU is recommended to overcome the steric hindrance and achieve high yields under mild conditions. The protocols provided in this guide serve as a comprehensive starting point for researchers, and may require minor optimization depending on the specific alcohol or amine nucleophile employed.
References
-
Chemistry LibreTexts. (2021). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Organic Syntheses. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93; Vol. 63, p.183. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-6-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of its synthesis.
I. Synthetic Strategies Overview
The synthesis of 2-Chloro-6-(trifluoromethoxy)benzoic acid typically involves two primary retrosynthetic disconnections: formation of the C-C bond ortho to the trifluoromethoxy group or functional group manipulation of a pre-existing substituted benzene ring. The two most common and practical approaches are Directed ortho-Metalation (DoM) and the Grignard reaction. A third, less common, but viable route involves the hydrolysis of the corresponding benzonitrile.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to 2-Chloro-6-(trifluoromethoxy)benzoic acid.
II. Troubleshooting and FAQs: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings.[1][2] The trifluoromethoxy group, while electron-withdrawing, can act as a directing metalation group (DMG), guiding the deprotonation to the adjacent ortho position.[3]
Frequently Asked Questions
Q1: My DoM reaction is giving a low yield of the desired carboxylic acid. What are the most likely causes?
A1: Low yields in DoM reactions often stem from several critical factors:
-
Insufficiently Dried Reagents and Glassware: Organolithium reagents like sec-butyllithium (s-BuLi) are extremely strong bases and will be quenched by trace amounts of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents like tetrahydrofuran (THF) must be rigorously dried, typically by distillation from sodium/benzophenone ketyl.
-
Incorrect Reaction Temperature: The lithiation step is highly temperature-sensitive. It should be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[4]
-
Inefficient Quenching with CO₂: The aryllithium intermediate needs to react effectively with carbon dioxide. Ensure you are using an excess of freshly crushed, high-purity dry ice.[5] Alternatively, bubbling CO₂ gas through the solution can be effective, but ensure the gas is dry.
-
Choice of Base and Additive: For this substrate, sec-butyllithium is generally more effective than n-butyllithium due to its higher basicity. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial as it chelates the lithium ion, breaking up alkyllithium aggregates and increasing the kinetic basicity of the reagent.[2][6]
Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
A2: Common byproducts in DoM reactions include:
-
Protonated Starting Material: This indicates that the aryllithium intermediate was quenched by a proton source other than the intended electrophile (CO₂). This can be due to moisture in the reaction or during workup.
-
Products from Reaction with Solvent: At higher temperatures, the aryllithium can react with the THF solvent. Maintaining strict temperature control at -78 °C is critical.
-
Benzyne Formation: While less common with this substrate, highly reactive intermediates like benzynes can form, leading to a mixture of products.[7] This is more likely if the reaction temperature is allowed to rise significantly.
Troubleshooting Workflow for DoM
Caption: Troubleshooting decision tree for Directed ortho-Metalation.
Optimized DoM Protocol
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: In the flask, dissolve 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the cold mixture onto a large excess of freshly crushed dry ice in a separate flask. Allow the mixture to warm to room temperature as the CO₂ sublimes.[5][8]
-
Workup: Add water and then acidify with 1M HCl to a pH of approximately 1-2. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | sec-Butyllithium (s-BuLi) | Higher basicity than n-BuLi for efficient deprotonation. |
| Additive | TMEDA | Breaks up BuLi aggregates, increasing reactivity.[2] |
| Temperature | -78 °C | Minimizes side reactions and decomposition.[4] |
| Solvent | Anhydrous THF | Good solvent for organolithiums at low temperatures. |
| Quenching Agent | Excess crushed dry ice | Ensures complete carboxylation of the aryllithium. |
III. Troubleshooting and FAQs: Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds.[9] It involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide and magnesium metal, followed by reaction with an electrophile like carbon dioxide.
Frequently Asked Questions
Q1: My Grignard reaction fails to initiate. What should I do?
A1: Difficulty in initiating a Grignard reaction is a very common issue. The primary culprit is the passivating layer of magnesium oxide on the surface of the magnesium turnings.[9] Here are some troubleshooting steps:
-
Activation of Magnesium:
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and that the solvent (typically THF or diethyl ether) is anhydrous.[5]
-
Concentration: A higher concentration of the aryl halide in the initial addition can help to start the reaction.[10]
Q2: The main byproduct of my Grignard reaction appears to be biphenyl. How can I prevent this?
A2: The formation of a biphenyl derivative is a known side reaction in Grignard syntheses, resulting from the coupling of the Grignard reagent with unreacted aryl halide.[10] This is favored by:
-
High Temperatures: Maintain a gentle reflux during the reaction. Overheating can promote the coupling side reaction.
-
High Concentration of Aryl Halide: Add the solution of 1-chloro-3-(trifluoromethoxy)benzene to the magnesium suspension slowly and dropwise to maintain a low instantaneous concentration of the halide.[10]
Optimized Grignard Protocol
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a few drops of the 1-chloro-3-(trifluoromethoxy)benzene solution in anhydrous THF. Warm the flask gently if necessary to initiate the reaction (indicated by bubbling and the disappearance of the iodine color).
-
Formation: Once the reaction has started, add the remaining solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.
-
Carboxylation: Cool the reaction mixture in an ice bath and then pour it onto an excess of crushed dry ice.[8]
-
Workup and Purification: Follow the same workup and purification procedure as described for the DoM reaction.[5]
IV. Troubleshooting and FAQs: Nitrile Hydrolysis
This route involves the synthesis of 2-chloro-6-(trifluoromethoxy)benzonitrile, often from the corresponding aniline via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.
Frequently Asked Questions
Q1: My nitrile hydrolysis is incomplete, even after prolonged heating. How can I improve the conversion?
A1: The hydrolysis of sterically hindered nitriles can be challenging.
-
Harsh Conditions: This reaction often requires forcing conditions. For acid-catalyzed hydrolysis, concentrated sulfuric acid at elevated temperatures may be necessary.[11] For base-catalyzed hydrolysis, a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol can be effective.[12]
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can facilitate the hydrolysis, especially under basic conditions.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields for sluggish reactions like nitrile hydrolysis.
Q2: What are the potential side reactions during nitrile hydrolysis?
A2: The primary side reaction is the formation of the corresponding amide as an intermediate. If the reaction is not allowed to proceed to completion, you may isolate a mixture of the amide and the carboxylic acid. Decarboxylation can also occur under very harsh acidic conditions and high temperatures, although this is less common for this particular substrate.
General Protocol for Nitrile Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-(trifluoromethoxy)benzonitrile (1.0 eq) with an excess of either concentrated sulfuric acid (e.g., 70% aqueous solution) or a solution of NaOH in a suitable high-boiling solvent.[14]
-
Reaction: Heat the mixture to reflux for several hours to overnight. Monitor the reaction progress by TLC or GC/MS to ensure complete consumption of the starting material and the intermediate amide.
-
Workup: Cool the reaction mixture. If using acidic conditions, carefully pour the mixture over ice and extract the product. If using basic conditions, cool, acidify with a strong acid like HCl to precipitate the carboxylic acid, and then filter or extract.
-
Purification: Recrystallize the crude product from a suitable solvent system.
V. Purification and Characterization
Q: My final product has a yellowish tint after purification. What is the likely impurity?
A: A persistent yellow color could indicate the presence of trace amounts of oxidized byproducts or colored impurities from the starting materials.[15] If the NMR and mass spectrometry data are clean, the color may be due to a very minor impurity. A charcoal treatment during recrystallization can sometimes remove colored impurities. If biphenyl formation was an issue in a Grignard synthesis, this can also impart a yellowish color.[10]
Q: What are the key features to look for in the ¹H NMR and ¹³C NMR spectra to confirm the structure of 2-Chloro-6-(trifluoromethoxy)benzoic acid?
A:
-
¹H NMR: You should observe a characteristic set of peaks for the three aromatic protons. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm).
-
¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (typically >165 ppm). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group should be present.
VI. References
-
University of St. Thomas. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. Retrieved from [Link]
-
University of California, Davis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. Retrieved from
-
Yu, J.-Q., et al. (2010). Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter. Journal of the American Chemical Society, 132, 3648-3649.
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
-
Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from
-
University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
-
Bailey, W. F., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 764-774.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the ortho-lithiation of 3a. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
-
Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133–1136.
-
ResearchGate. (2025, August 7). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2).
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
-
Barnett, J. W., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 220-223.
-
Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Retrieved from
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
PubMed. (2011, June 1). 2-Chloro-6-fluoro-benzoic acid. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. scribd.com [scribd.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 13. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 14. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Strategic Guide to In Vitro Assay Selection for Novel Compounds Derived from 2-Chloro-6-(trifluoromethoxy)benzoic Acid
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both arduous and exciting. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing in vitro assays to characterize novel compounds derived from the 2-Chloro-6-(trifluoromethoxy)benzoic acid scaffold. While this specific chemical family is not extensively documented in public literature, its structural motifs suggest potential applications in oncology, inflammation, and metabolic disorders. This document, therefore, presents a logical, tiered approach to efficiently screen and characterize such compounds, ensuring scientific rigor and maximizing the potential for discovery.
The core philosophy of this guide is to establish a self-validating system of inquiry. We will begin with broad, high-throughput screens to identify general bioactivity and potential liabilities, followed by more focused, mechanism-of-action studies. This strategic funneling of compounds conserves resources and provides a clear, data-driven path for lead candidate selection.
Part 1: Foundational Screening: Assessing General Cytotoxicity and Metabolic Stability
Before delving into specific therapeutic areas, it is paramount to establish a foundational understanding of a compound's intrinsic properties. This initial phase aims to identify compounds with favorable drug-like characteristics and flag those with potential liabilities early in the discovery process.
General Cytotoxicity Screening
A primary screen for cytotoxicity is essential to determine the concentration range for subsequent assays and to eliminate overtly toxic compounds. A widely used and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [1][2]
-
Cell Culture: Plate a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) in 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds in appropriate vehicle (e.g., DMSO) and add to the cells. Include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the compound concentration.
Data Presentation: Cytotoxicity Profile of Hypothetical Compounds
| Compound ID | Cell Line | IC50 (µM) |
| Cmpd-001 | HEK293 | > 100 |
| Cmpd-001 | HepG2 | 85.2 |
| Cmpd-001 | HeLa | 15.6 |
| Cmpd-002 | HEK293 | 12.5 |
| Cmpd-002 | HepG2 | 9.8 |
| Cmpd-002 | HeLa | 2.1 |
Interpretation: A compound like Cmpd-001 shows preferential cytotoxicity towards the cancer cell line, making it a more interesting candidate for further oncology-focused screens than Cmpd-002, which exhibits broad cytotoxicity.
Metabolic Stability Assessment
Early assessment of metabolic stability provides crucial insights into a compound's potential in vivo half-life.[3] Assays using liver microsomes are a standard in vitro model to evaluate phase I metabolic activity, primarily mediated by cytochrome P450 (CYP) enzymes.[3]
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for assessing in vitro metabolic stability.
Part 2: Screening for Anti-Inflammatory Activity
Inflammation is a key pathological component of numerous diseases. The structural features of some benzoic acid derivatives suggest potential anti-inflammatory properties. A tiered approach to screening for such activity is recommended.
Primary Screen: Inhibition of Protein Denaturation
A simple and rapid primary screen for anti-inflammatory potential is the inhibition of heat-induced protein denaturation assay.[4][5][6] This assay is based on the principle that protein denaturation is a hallmark of inflammation, and compounds that can prevent this may possess anti-inflammatory properties.[4]
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation [4]
-
Reaction Mixture: Prepare a reaction mixture containing 2.8 mL of 1% aqueous BSA solution and 0.2 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Controls: Prepare a vehicle control (solvent + BSA) and a positive control (e.g., diclofenac sodium + BSA).
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Secondary Screen: Cell-Based Anti-Inflammatory Assays
Compounds showing activity in the primary screen should be advanced to cell-based assays to confirm their effects in a more physiologically relevant context. A common model involves using lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathway: LPS-induced Pro-inflammatory Cytokine Production
Caption: Simplified LPS-induced inflammatory signaling pathway.
Experimental Protocol: Cytokine Quantification in LPS-Stimulated PBMCs [7]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8]
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine production.
Data Presentation: Comparison of Anti-Inflammatory Assays
| Assay | Principle | Throughput | Physiological Relevance |
| Protein Denaturation | Inhibition of heat-induced protein aggregation | High | Low |
| LPS-stimulated PBMCs | Inhibition of cytokine release from immune cells | Medium | High |
| COX/LOX Enzyme Inhibition | Direct inhibition of inflammatory enzymes | High | Medium |
Part 3: Screening for Anticancer Activity
Given the prevalence of halogenated and trifluoromethyl groups in many anticancer drugs, it is prudent to screen novel compounds from the 2-Chloro-6-(trifluoromethoxy)benzoic acid scaffold for antiproliferative and pro-apoptotic activity. The NCI-60 human tumor cell line screen is a valuable resource for identifying tumor selectivity.[2]
Primary Screen: Multi-Cell Line Proliferation Assay
A primary screen against a diverse panel of cancer cell lines can reveal tissue-specific activity and provide initial mechanistic clues.[9][10]
Experimental Protocol: Cancer Cell Line Panel Screening [9]
-
Cell Panel Selection: Choose a panel of human cancer cell lines representing various cancer types (e.g., lung, breast, colon, leukemia).[9]
-
Assay: Utilize a cell viability assay such as the CellTiter-Glo® assay as described in Part 1.1.
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each compound across all cell lines.
Secondary Screen: Apoptosis Assays
Compounds demonstrating potent and selective antiproliferative activity should be investigated for their ability to induce apoptosis, a form of programmed cell death.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat a sensitive cancer cell line with the test compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Assay Procedure:
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure luminescence. An increase in luminescence indicates activation of caspases 3 and 7, key executioners of apoptosis.
Experimental Workflow: Apoptosis Induction Confirmation
Caption: Workflow for confirming apoptosis induction.
Part 4: Screening for Activity in Metabolic Disorders
Metabolic diseases such as diabetes and obesity represent a significant global health burden.[11] Key cellular processes to investigate for novel therapeutic intervention include glucose uptake and cellular respiration.
Glucose Uptake Assay
This assay measures the ability of a compound to stimulate the uptake of glucose into cells, a key process in regulating blood glucose levels.
Experimental Protocol: 2-NBDG Glucose Uptake Assay
-
Cell Culture: Culture a relevant cell line (e.g., 3T3-L1 adipocytes or L6 myotubes) in a 96-well plate.
-
Serum Starvation: Serum-starve the cells to reduce basal glucose uptake.
-
Compound Treatment: Treat the cells with the test compound. Include a positive control such as insulin.
-
2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) and incubate for 30-60 minutes.
-
Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader or fluorescence microscope.
Cellular Respiration Assay
Assessing the oxygen consumption rate (OCR) provides a real-time measurement of mitochondrial function and cellular metabolism.[12][13]
Experimental Protocol: Seahorse XF OCR Assay [13]
-
Cell Plating: Plate cells in a Seahorse XF cell culture microplate.
-
Compound Injection: The Seahorse XF Analyzer injects the test compound, followed by a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function.
-
Data Analysis: The instrument software calculates basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
Data Presentation: Comparison of Metabolic Assays
| Assay | Parameter Measured | Key Information Provided |
| Glucose Uptake | Rate of glucose transport into cells | Potential insulin-sensitizing effects |
| Oxygen Consumption Rate (OCR) | Real-time mitochondrial respiration | Effects on cellular energy metabolism |
| Lipolysis Assay | Release of free fatty acids and glycerol | Impact on fat metabolism |
Conclusion
The in vitro assay cascade presented in this guide provides a robust and logical framework for the initial characterization of novel compounds derived from 2-Chloro-6-(trifluoromethoxy)benzoic acid. By employing a tiered approach, from broad screening to more specific, mechanism-based assays, researchers can efficiently identify promising lead candidates for further preclinical development. The key to success lies not only in the meticulous execution of these protocols but also in the thoughtful interpretation of the data to build a comprehensive biological profile of each compound.
References
-
Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
Pharmaron. (n.d.). In vitro Assays for Metabolic Diseases. Pharmaron. Available at: [Link]
-
EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]
-
MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. Available at: [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Gunathilake, K. D. P. P., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. Available at: [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]
-
Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC. Available at: [Link]
-
Singh, U. P., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]
-
Ncardia. (n.d.). Metabolism Assay. Ncardia. Available at: [Link]
-
Nuvisan. (n.d.). In vitro toxicology. Nuvisan. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. BioIVT. Available at: [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. admescope.com [admescope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Novel Bioactive Compounds’ Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
- 11. marinbio.com [marinbio.com]
- 12. ncardia.com [ncardia.com]
- 13. bioivt.com [bioivt.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-6-(trifluoromethoxy)benzoic acid, a halogenated organic compound. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure a safe laboratory environment and protect our ecosystem.
Hazard Identification and Immediate Safety Precautions
Expected Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
Immediate Actions Upon Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
The Regulatory Framework: Understanding Hazardous Waste
As a halogenated organic compound, 2-Chloro-6-(trifluoromethoxy)benzoic acid falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This act governs the management of hazardous waste to protect human health and the environment. Improper disposal can lead to significant penalties and environmental contamination.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-Chloro-6-(trifluoromethoxy)benzoic acid is that it must be treated as a hazardous waste . It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions. 2-Chloro-6-(trifluoromethoxy)benzoic acid waste should be collected in a designated container for halogenated organic solids .
-
Do not mix with non-halogenated organic waste.
-
Do not mix with acidic or basic waste.
-
Do not mix with oxidizers or reducing agents.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "2-Chloro-6-(trifluoromethoxy)benzoic acid"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., irritant).
-
Step 3: Accumulation and Storage
Laboratories can accumulate hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated area, away from incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Arranging for Disposal
Once the waste container is full, or if it has been in storage for the maximum allowed time (which can vary by state and generator status), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-6-(trifluoromethoxy)benzoic acid.
Caption: Disposal decision workflow for 2-Chloro-6-(trifluoromethoxy)benzoic acid.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide emergency responders with the Safety Data Sheet (or information on a similar compound) upon their arrival.
-
Conclusion
The responsible management of chemical waste is a collective responsibility in the scientific community. By adhering to these procedures for the disposal of 2-Chloro-6-(trifluoromethoxy)benzoic acid, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.
References
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Chem Service. (2017). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024). Safety Data Sheet: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- New 242 Macword Format MSDS. (n.d.).
-
National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: benzoic acid. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
